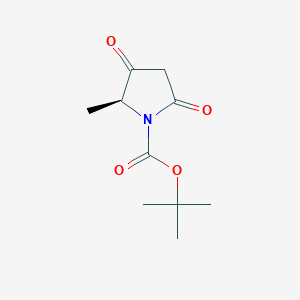

(S)-2-méthyl-3,5-dioxopyrrolidine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its use in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features.

Applications De Recherche Scientifique

Intermédiaire en synthèse organique

En tant qu'ester β-cétonique, ce composé est un intermédiaire précieux en synthèse organique. Il peut subir diverses réactions chimiques, telles que la transestérification, qui est une étape clé dans la synthèse de molécules plus complexes. Cette réaction est cruciale pour la création de composés d'importance pharmaceutique et pour la production de biodiesel .

Solvant pour laques et émaux

Des dérivés d'esters de tert-butyle, comme l'acétate de tert-butyle, sont utilisés comme solvants dans la production de laques, d'émaux, d'encres, d'adhésifs, de diluants et de nettoyants industriels . Bien que non mentionné directement, le composé en question pourrait potentiellement servir une fonction similaire en raison de sa structure chimique similaire.

Agent de déprotection en chimie organique

Le groupe tert-butyle peut être déprotégé en utilisant de l'acide phosphorique aqueux, qui est un réactif efficace, respectueux de l'environnement et sélectif. Ce procédé est à haut rendement et pratique pour les carbamates de tert-butyle, les esters et les éthers .

Conversion en d'autres groupes fonctionnels

La réaction des esters de tert-butyle avec le chlorure de thionyle (SOCl2) à température ambiante fournit des chlorures d'acide avec de très bons rendements. Cette conversion est importante pour la synthèse de chlorures d'acide à partir de dérivés d'acides carboxyliques, qui sont des intermédiaires essentiels dans de nombreuses synthèses organiques .

Utilisation dans les produits agrochimiques

Les esters β-cétoniques comme le composé en question sont importants dans l'industrie agrochimique. Ils sont utilisés dans la transestérification d'huile végétale avec des alcools, qui est une méthode privilégiée pour la production de biodiesel .

Pertinence biologique

Le groupe tert-butyle est pertinent en biologie, avec des implications dans les voies biosynthétiques et de biodégradation. Il pourrait potentiellement être appliqué dans des procédés biocatalytiques, bien que des applications spécifiques pour le composé en question nécessiteraient des recherches supplémentaires .

Impact environnemental

Les méthodologies impliquant des esters β-cétoniques se concentrent souvent sur un impact environnemental minimal. Le composé pourrait être utilisé dans des applications de chimie verte, où sa réactivité et sa stabilité dans diverses conditions peuvent être exploitées pour développer des voies de synthèse respectueuses de l'environnement .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, often a protected amino acid or a similar chiral building block.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in a Mitsunobu reaction.

Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect functional groups during the synthesis. These groups are later removed under specific conditions, such as acidic or basic hydrolysis.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized

Propriétés

IUPAC Name |

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724905 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890709-66-7 | |

| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)